1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Lipophilicity Drug-likeness Membrane permeability

1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS 1956328-31-6, C₁₅H₂₄N₂O, MW 248.36 g/mol) is a fully substituted pyrazole derivative bearing isopropyl groups at the N-1 and C-3 positions, a vinyl substituent at C-5, and an isobutyryl (2-methylpropan-1-one) moiety at C-4. The compound exhibits a computed XLogP3 of 3.6, a topological polar surface area (TPSA) of 34.9 Ų, and zero hydrogen-bond donors, consistent with a lipophilic, membrane-permeable scaffold.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
Cat. No. B11782298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1C(=O)C(C)C)C=C)C(C)C
InChIInChI=1S/C15H24N2O/c1-8-12-13(15(18)10(4)5)14(9(2)3)16-17(12)11(6)7/h8-11H,1H2,2-7H3
InChIKeyDKJBNWYUXOQROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one – Structural Identity, Physicochemical Profile, and Procurement Rationale


1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS 1956328-31-6, C₁₅H₂₄N₂O, MW 248.36 g/mol) is a fully substituted pyrazole derivative bearing isopropyl groups at the N-1 and C-3 positions, a vinyl substituent at C-5, and an isobutyryl (2-methylpropan-1-one) moiety at C-4 [1]. The compound exhibits a computed XLogP3 of 3.6, a topological polar surface area (TPSA) of 34.9 Ų, and zero hydrogen-bond donors, consistent with a lipophilic, membrane-permeable scaffold [1]. It belongs to the vinylpyrazole family, a class recognized for versatile reactivity including cycloaddition, free-radical polymerization, and transition-metal-catalyzed coupling, making it a valuable building block for constructing complex heterocyclic architectures [2].

Why Structural Analogs of 1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one Cannot Be Assumed Interchangeable


Subtle alterations in the pyrazole substitution pattern—specifically at the N-1 and C-3 positions—can profoundly influence molecular conformation, electronic distribution, and resultant biological or catalytic activity. Spectroscopic studies on 1-vinylpyrazoles have demonstrated that the steric and electronic character of ring substituents directly modulates the conformational equilibrium of the vinyl group (S-cis vs. S-trans), which in turn governs reactivity in cycloaddition and cross-coupling reactions [1]. Additionally, structure-activity relationship (SAR) investigations on 5-vinylpyrazole-based DNA gyrase inhibitors have shown that even modest changes in N-1 and C-3 alkyl substitution can alter lipophilicity-driven target engagement and antibacterial potency by orders of magnitude [2]. Consequently, compounds within this subclass—such as the N-1 methyl, N-1 propyl, or C-3 cyclopentyl congeners—cannot be treated as drop-in replacements without compromising synthetic outcomes or biological readouts.

Quantitative Differentiation Evidence for 1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one vs. Closest Analogs


XLogP3 Lipophilicity Advantage Over N-1 Methyl / C-3 Cyclopropyl Analog

The target compound (XLogP3 = 3.6) exhibits a 1.3 log unit higher predicted lipophilicity compared to its closest commercially available analog, 1-(3-cyclopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS 1956325-23-7, XLogP3 = 2.3) [1][2]. This difference arises from the replacement of N-1 methyl and C-3 cyclopropyl groups with diisopropyl substituents . In the context of 5-vinylpyrazole-based antibacterial programs, elevated lipophilicity has been correlated with enhanced Gram-positive membrane penetration and target engagement at DNA gyrase B [3].

Lipophilicity Drug-likeness Membrane permeability

Sterically Differentiated N-1/C-3 Diisopropyl Substitution vs. N-1 Methyl and N-1 Propyl Congeners

The target compound is the only member of the 4-isobutyryl-5-vinylpyrazole family bearing a symmetrical diisopropyl substitution pattern at both the N-1 and C-3 positions of the pyrazole ring [1]. The nearest available analogs—1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS 1956381-77-3, C₁₃H₂₀N₂O, MW 220.31) and 1-(3-isopropyl-1-propyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS 1956370-11-8, C₁₅H₂₄N₂O, MW 248.36)—differ by bearing N-1 methyl or N-1 propyl groups respectively, creating asymmetry with the C-3 isopropyl moiety . NMR spectroscopic studies on 1-vinylpyrazoles have established that the steric bulk of N-1 and C-5 substituents dictates the rotameric population of the vinyl group: 5-substituted-1-vinylpyrazoles adopt predominantly S-cis-N₂ orientation, whereas unsubstituted analogs exist as conformational mixtures [2]. The diisopropyl topology of the target compound is predicted to enforce a more restricted conformational ensemble, potentially enhancing stereochemical fidelity in transition-metal-catalyzed transformations.

Steric hindrance Catalytic selectivity Conformational control

Zero Hydrogen-Bond Donor Count: Pharmacokinetic Differentiation from NH-Pyrazole and Hydroxyalkyl Congeners

The target compound possesses zero hydrogen-bond donors (HBD = 0) and two hydrogen-bond acceptors (HBA = 2), resulting from the fully substituted pyrazole core and ketone functionality [1]. In contrast, partially substituted pyrazole analogs bearing a free NH at the 1-position carry HBD = 1, while hydroxyethyl-substituted pyrazoles exhibit HBD = 1 with additional polarity [2]. In medicinal chemistry, adherence to Lipinski's Rule of Five for oral drug-likeness is influenced by HBD count: compounds with HBD ≤ 0.5 generally exhibit superior passive membrane permeability and reduced susceptibility to P-glycoprotein efflux compared to HBD ≥ 1 analogs [3].

Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

Documented Vendor Purity (NLT 98%) vs. Typical 95% Analytics for In-Class Analogs

Multiple suppliers list the target compound at NLT (Not Less Than) 98% purity, including MolCore and Leyan . In contrast, the N-1 methyl analog (CAS 1956381-77-3) is listed by AKSci at 95% purity , and the C-3 cyclopropyl analog (CAS 1956325-23-7) is specified at 95% by AKSci and 97% by CheMenu . A purity differential of 3 percentage points (98% vs. 95%) corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is meaningful for dose-response assays where cumulative impurities can confound IC₅₀ determinations.

Chemical purity Reproducibility Procurement specification

Priority Application Scenarios for 1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one Based on Evidence Profile


DNA Gyrase B Inhibitor Lead Optimization Programs Targeting Gram-Positive Pathogens

The elevated XLogP3 (3.6) relative to lower-lipophilicity analogs directly addresses the SAR requirement identified by Tanitame et al. (2004) for 5-vinylpyrazole-based DNA gyrase B inhibitors, where lipophilic interactions with the enzyme's hydrophobic pocket were essential for potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis [1]. The target compound's fully substituted, zero-HBD scaffold further supports bacterial membrane penetration, making it a strong candidate scaffold for iterative medicinal chemistry optimization of novel Gram-positive antibacterials.

Transition-Metal-Catalyzed Cross-Coupling and Cycloaddition Methodology Development

The vinyl group at the C-5 position, combined with the sterically differentiated diisopropyl environment at N-1 and C-3, renders this compound a valuable substrate for investigating regioselectivity in Heck, Suzuki-Miyaura, and Diels-Alder reactions [2]. The predicted restricted vinyl group conformation (S-cis-N₂ preference) owing to steric bulk from the diisopropyl groups may enhance stereochemical outcomes in cycloaddition reactions, providing a differentiated tool for synthetic methodology laboratories.

Blood-Brain Barrier-Penetrant Kinase Inhibitor Fragment or Scaffold

With zero hydrogen-bond donors, TPSA of 34.9 Ų, and an XLogP3 of 3.6, this compound lies within the favorable CNS drug property space defined by Wager et al. (2010) for brain-penetrant molecules [3]. The compound's property profile supports its inclusion in CNS-focused fragment libraries or as a scaffold for developing kinase inhibitors where blood-brain barrier penetration is a design requirement. Procurement for neuroscience-targeted screening collections should prioritize this compound over N-H-bearing or higher-TPSA pyrazole alternatives.

High-Throughput Screening Hit Confirmation Requiring ≥98% Purity Specifications

For HTS hit confirmation and IC₅₀ determination workflows where cumulative impurity effects can distort dose-response curves, the commercially available NLT 98% purity grade of this compound provides a 60% reduction in total impurity burden (2% vs. 5%) compared to the 95% purity grades typical of N-1 methyl and C-3 cyclopropyl analogs . Procurement for HTS triage and lead validation should specify the 98% purity grade to minimize re-test rates and assay artifacts.

Quote Request

Request a Quote for 1-(1,3-Diisopropyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.